2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole-based acetamide derivative with a 4-methoxyphenyl group at the acetamide’s α-carbon and an ethyl linker connecting the nitrogen to the thiazolo-triazole core. The m-tolyl (3-methylphenyl) substituent at position 2 of the thiazolo-triazole distinguishes it from structurally related analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-4-3-5-17(12-15)21-24-22-26(25-21)18(14-29-22)10-11-23-20(27)13-16-6-8-19(28-2)9-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOFLPAIPVDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a member of the thiazolo[3,2-b][1,2,4]triazole derivative family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzymatic inhibition properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring fused with a triazole structure.
- Substituents such as methoxy and toly groups enhance its chemical properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 894031-76-6 |
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. In particular:
- Cell Line Testing : Preliminary studies show that derivatives with similar scaffolds demonstrate varying degrees of cytotoxicity against leukemia cell lines such as CCRF-CEM and HL-60 .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been linked to enhanced anticancer activity. For instance, modifications that introduce electron-withdrawing groups can significantly increase potency .
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been extensively documented:
- Inhibition Studies : Compounds similar to our target have shown moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while exhibiting less activity against Gram-positive strains .
- Mechanism of Action : The mechanism often involves the inhibition of key metabolic enzymes or disruption of cellular processes essential for bacterial survival .
Enzyme Inhibition
The compound's ability to inhibit various enzymes is crucial for its therapeutic potential:
- Enzyme Targets : Studies have highlighted its interaction with enzymes like acetylcholinesterase (AChE), which is significant for neurological disorders .
- Molecular Docking Studies : These studies provide insights into binding affinities and interaction modes with enzyme active sites, revealing potential pathways for drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives on multiple cancer cell lines. The results indicated that certain modifications led to a 70% reduction in cell viability in leukemia cells compared to untreated controls.
Case Study 2: Antimicrobial Screening
In another investigation, a series of triazole derivatives were screened for antimicrobial activity. Compounds showed inhibition zones ranging from 15 mm to 25 mm against E. coli, demonstrating promising potential as antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound lie in the field of medicinal chemistry. Research has shown that thiazolo[3,2-b][1,2,4]triazoles possess diverse biological activities, making them promising candidates for drug development. The following subsections detail specific applications:
Anticancer Activity
Numerous studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been evaluated for their effectiveness against various cancer cell lines. The unique combination of substituents in 2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide may confer specific pharmacological properties that enhance its anticancer activity compared to other similar compounds.
Antimicrobial Properties
Compounds with thiazole and triazole rings have been recognized for their antimicrobial activities. Studies have demonstrated that derivatives can inhibit bacterial and fungal growth. The molecular structure of this compound suggests potential efficacy against various pathogens due to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .
Anti-inflammatory Effects
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial. The compound's structure allows for interactions that may inhibit pro-inflammatory cytokines or enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Unique Aspects |
|---|---|---|
| Methoxy group | Enhances lipophilicity | Improves membrane permeability |
| Tolyl group | Potential anticancer activity | May target specific cancer pathways |
| Thiazole ring | Antimicrobial activity | Interacts with microbial enzymes |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various organic reactions to construct the complex structure efficiently. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thiazolo[3,2-b][1,2,4]triazole scaffold in the target compound is structurally distinct from other fused triazole systems:
- Thiazolo[2,3-c][1,2,4]triazole derivatives (e.g., compounds 26–32 in ) feature a different ring fusion (positions 2,3-c vs. 3,2-b), altering electronic distribution and steric bulk. These derivatives exhibit anti-infective activity (e.g., 26–32 with 64–78% yields) but lack the ethyl-acetamide linkage seen in the target compound .
- Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines (e.g., AP-PROTAC-1 in ) incorporate a diazepine ring, expanding the heterocyclic system for CNS applications. The target compound’s simpler scaffold may favor synthetic accessibility .
Substituent Effects
- Aryl Group Variations: 4-Methoxyphenyl vs. 4-Chlorophenyl: Compound 8b () substitutes a 4-chlorophenyl group at position 6 of the thiazolo-triazole, yielding a higher melting point (130–132°C) compared to the 4-methoxyphenyl analog 9b (140–142°C) . The electron-donating methoxy group in the target compound may enhance solubility but reduce metabolic stability. m-Tolyl vs.
Acetamide Linker Modifications :
- Ethyl vs. Direct Attachment : The ethyl linker in the target compound contrasts with direct acetamide-thiazolo-triazole bonds in analogs like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (). The linker may reduce conformational rigidity, affecting target binding .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis of thiazolo-triazol-ethylacetamide derivatives typically involves multi-step reactions, including cyclization of thiazole-triazole hybrids and subsequent coupling with substituted acetamide moieties. Critical factors include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Temperature control : Maintaining 0–5°C during cyclization steps to prevent ring-opening side reactions .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates . Example yields for analogous compounds range from 68% to 91% under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is recommended:
- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., using PubChem data ). Key signals include methoxy protons (~δ 3.8 ppm) and thiazole-triazole protons (δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for C _{22}N _{2}S $: 460.15 g/mol) .
- X-ray crystallography : For unambiguous confirmation, though this requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary biological screening?
Initial screening should focus on target-specific assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
- Kinase inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) at concentrations of 1–100 µM .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
Discrepancies in activity often arise from subtle structural variations:
- Substituent effects : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-chlorophenyl) to identify pharmacophores. For example, methoxy groups enhance solubility but may reduce membrane permeability .
- Triazole-thiazole orientation : Computational docking (e.g., AutoDock Vina) can model binding poses to targets like COX-2 or 5-LOX, revealing steric clashes or hydrogen-bonding patterns .
- Meta vs. para substitution : In m-tolyl groups, meta-substituted analogs show 2–3x higher activity in anti-inflammatory models compared to para-substituted derivatives .
Q. What strategies address low solubility in pharmacokinetic studies?
Poor solubility (<10 µg/mL in PBS) is common for polycyclic heteroaromatics. Solutions include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve logP values .
- Nanoformulation : Encapsulation in PLGA nanoparticles (50–200 nm) enhances bioavailability by 40–60% in rodent models .
- Co-solvent systems : Use DMSO/PEG400 mixtures (≤10% v/v) for in vivo dosing without precipitation .
Q. How should researchers interpret conflicting cytotoxicity data between 2D and 3D cell models?
3D spheroid models often show higher IC values due to diffusion barriers and hypoxia:
- Penetration analysis : Track compound distribution in spheroids using fluorescent analogs (e.g., FITC labeling) .
- Hypoxia markers : Measure HIF-1α levels to correlate cytotoxicity with oxygen gradients .
- Metabolic profiling : Compare ATP/NADPH levels in 2D vs. 3D cultures to identify resistance mechanisms .
Methodological Guidance for Data Contradictions
Resolving discrepancies in enzyme inhibition assays:
- Assay validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases) .
- Buffer optimization : Test Tris vs. HEPES buffers, as ionic strength affects IC by up to 50% .
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to distinguish inhibition modes .
Addressing batch-to-batch variability in synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
